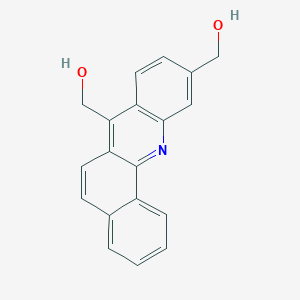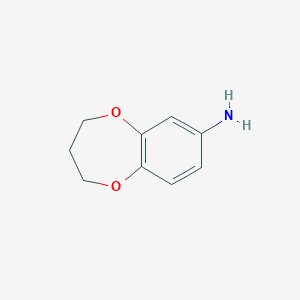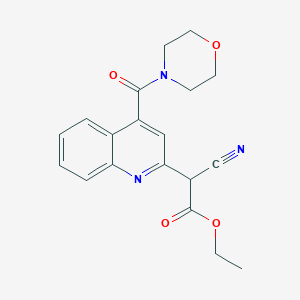
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in various types of cancer.
Wirkmechanismus
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cancer. However, its effectiveness may vary depending on the type of cancer and the EGFR mutation status. In addition, Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
Further studies are needed to explore the potential of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate as a therapeutic agent for cancer. One direction is to investigate its combination with other targeted therapies or chemotherapy to enhance its anti-tumor activity. Another direction is to develop more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, the use of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate in other diseases such as inflammatory disorders and neurodegenerative diseases should also be explored.
Synthesemethoden
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate can be synthesized by reacting 4-(4-morpholinylcarbonyl)-2-quinolineacetic acid with ethyl alpha-cyano-4-hydroxycinnamate in the presence of thionyl chloride. The resulting product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been widely used in scientific research as a tool to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated its anti-tumor activity in animal models of cancer.
Eigenschaften
CAS-Nummer |
180859-75-0 |
|---|---|
Molekularformel |
C19H19N3O4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-[4-(morpholine-4-carbonyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-19(24)15(12-20)17-11-14(13-5-3-4-6-16(13)21-17)18(23)22-7-9-25-10-8-22/h3-6,11,15H,2,7-10H2,1H3 |
InChI-Schlüssel |
FSPCNIATCQGCQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
Kanonische SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
Synonyme |
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



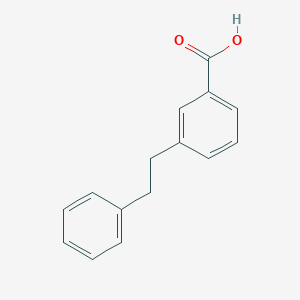
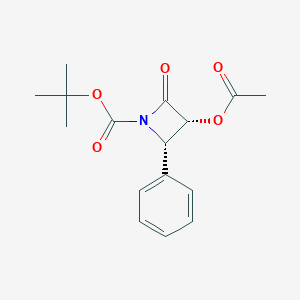
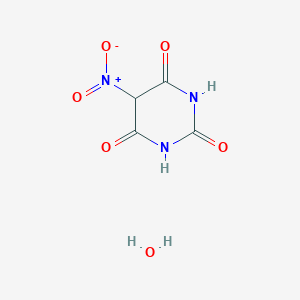
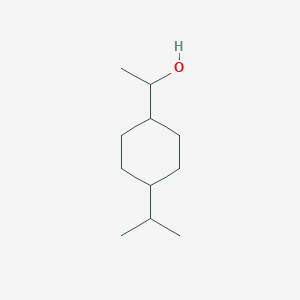
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
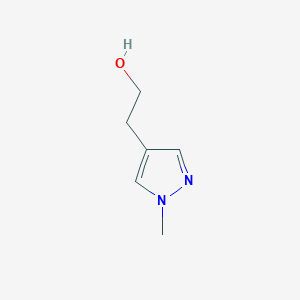
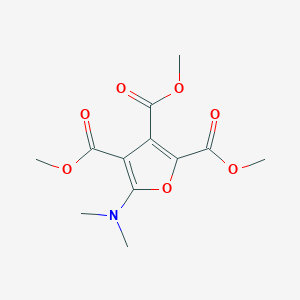
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
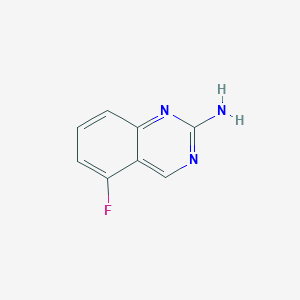
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
